molecular formula C9H6Cl2N2O2S B246234 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole CAS No. 853903-09-0

1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole

Cat. No. B246234
CAS RN: 853903-09-0
M. Wt: 277.13 g/mol
InChI Key: XBDFBMZLMXINKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole, commonly known as DCPI, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Due to its ability to selectively inhibit PKC, DCPI has been used to investigate the role of PKC in various physiological and pathological conditions.

Mechanism of Action

DCPI acts by binding to the ATP-binding site of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole, thereby preventing the phosphorylation of downstream substrates. This results in the inhibition of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole activity, which has been shown to have various effects on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCPI has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, DCPI has been shown to inhibit cell growth and induce apoptosis by inhibiting 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole activity. In cardiovascular cells, DCPI has been shown to inhibit the contractile response of smooth muscle cells and reduce the formation of atherosclerotic plaques. In neurological cells, DCPI has been shown to protect against ischemic injury and reduce the formation of beta-amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPI in lab experiments is its potency and selectivity for 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole. This makes it a useful tool for investigating the role of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole in various cellular processes. However, one of the limitations of using DCPI is its potential off-target effects, which may affect the interpretation of the results. Additionally, DCPI may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for the use of DCPI in scientific research. One potential application is the development of novel 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole inhibitors based on the structure of DCPI. Another potential direction is the investigation of the role of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole in other physiological and pathological conditions, such as inflammation and immune responses. Additionally, the development of more potent and selective 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole inhibitors may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of DCPI involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group by the imidazole nitrogen, resulting in the formation of DCPI as a white solid.

Scientific Research Applications

DCPI has been widely used in scientific research to investigate the role of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole in various physiological and pathological conditions. It has been shown to inhibit 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole activity in a dose-dependent manner, with an IC50 value of around 50 nM. This makes it a potent and selective inhibitor of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole, which has been used to investigate the role of 1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole in cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c10-7-1-2-9(8(11)5-7)16(14,15)13-4-3-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDFBMZLMXINKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406781
Record name ST50169640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853903-09-0
Record name ST50169640
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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